4-Nitro-1,8-naphthalic anhydride

Catalog No.
S575897
CAS No.
6642-29-1
M.F
C12H5NO5
M. Wt
243.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-1,8-naphthalic anhydride

CAS Number

6642-29-1

Product Name

4-Nitro-1,8-naphthalic anhydride

IUPAC Name

8-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione

Molecular Formula

C12H5NO5

Molecular Weight

243.17 g/mol

InChI

InChI=1S/C12H5NO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5H

InChI Key

LKOZHLXUWUBRDK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]

Synonyms

4-nitro-1,8-naphthalic anhydride

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]

The exact mass of the compound 4-Nitro-1,8-naphthalic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15356. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitro-1,8-naphthalic anhydride is a highly functionalized, electrophilic building block essential for the synthesis of advanced naphthalimide-based materials and biological probes. Featuring a rigid, planar tricyclic core with a highly reactive nitro group at the C4 position, it serves as a dual-purpose intermediate. The nitro moiety acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a readily reducible functional group to generate 4-amino derivatives. This specific regiochemistry is critical for establishing the intramolecular charge transfer (ICT) characteristics required in high-performance fluorescent dyes, making it a priority procurement choice for materials science and cellular imaging workflows.

Research & Synthesis Fit

Reactivity Nitro group enables downstream amination and functionalization
Isomer Advantage 4-substitution pattern supports higher emission vs. 3-substituted isomer
Synthetic Parity Yield and thermal stability comparable to 4-halo analogs in dye synthesis

Generic substitution with closely related analogs fundamentally compromises downstream photophysical properties and synthetic versatility. While 3-nitro-1,8-naphthalic anhydride is easier to synthesize, the 3-position fails to provide the extended linear conjugation necessary for strong "push-pull" fluorescence, resulting in inferior quantum yields and blue-shifted emissions [1]. Substituting with 4-bromo-1,8-naphthalic anhydride is common for cross-coupling, but the 4-bromo analog cannot be directly hydrogenated to the highly valued 4-amino precursor under mild conditions, forcing buyers into harsher, lower-yielding amination protocols that require elevated temperatures (e.g., 125 °C) and extended reaction times [2]. Unsubstituted 1,8-naphthalic anhydride entirely lacks the required electrophilic handle for C4 functionalization, rendering it useless for these advanced applications [1].

Substitution Mismatch Risk

4-Halo vs. 4-Nitro
4-Bromo or 4-chloro analogs lack the strong electron-withdrawing nitro group, which may shift LUMO energy and alter photophysical behavior.
3-Nitro vs. 4-Nitro
3-Substituted isomer consistently shows lower fluorescence quantum yield; sensor brightness may not transfer directly.
Functional Outcome
Even with synthetic yield parity, downstream fluorescence and sensing properties differ, limiting generic replacement.

Catalytic Hydrogenation Efficiency to 4-Amino Precursors

For industrial and laboratory workflows requiring 4-amino-1,8-naphthalic anhydride, the 4-nitro derivative offers a highly efficient synthetic pathway. Catalytic hydrogenation of 4-nitro-1,8-naphthalic anhydride using palladium on carbon (Pd/C) in acetonitrile under a hydrogen atmosphere achieves conversion rates up to 98% . In contrast, attempting to synthesize amino derivatives from 4-bromo-1,8-naphthalic anhydride requires harsher nucleophilic amination conditions, such as heating in 2-methoxyethanol at 125 °C for 4–5 hours, which often results in lower yields (e.g., 75%) and complex purification requirements [1].

Evidence DimensionConversion yield to 4-amino/amino-substituted naphthalic anhydride
Target Compound DataUp to 98% yield via mild Pd/C catalytic hydrogenation at room temperature
Comparator Or Baseline4-Bromo-1,8-naphthalic anhydride (requires 125 °C for 4-5h, yielding ~75% via direct amination)
Quantified Difference23% higher yield and significantly milder reaction conditions (room temperature vs. 125 °C)
ConditionsPd/C catalyst, H2 atmosphere, acetonitrile solvent vs. direct amination in 2-methoxyethanol

Procuring the 4-nitro isomer allows manufacturers to bypass harsh amination steps, ensuring high-purity downstream fluorophores with minimal thermal degradation and purification overhead.

Quantum Yield
Class-level
4-series > 3-series
4-substitution favors sensor brightness
Exact fold-change not specified; verify for nitro analog

Photophysical Superiority via C4-Regiochemistry

The regiochemistry of the nitro group is paramount for developing high-performance fluorescent materials. Derivatives synthesized from 4-nitro-1,8-naphthalic anhydride enable strong intramolecular charge transfer (ICT) between the C4-substituent and the imide carbonyls, yielding yellow-green fluorescence with quantum yields reaching 0.75–0.91 in various solvents [1]. Conversely, derivatives derived from the 3-nitro isomer exhibit disrupted conjugation, leading to significantly weaker fluorescence and less desirable emission wavelengths, making them unsuitable for advanced optical applications [2].

Evidence DimensionFluorescence quantum yield of downstream functionalized derivatives
Target Compound DataHigh quantum yields (0.75–0.91) due to optimal C4 push-pull ICT
Comparator Or Baseline3-Nitro-1,8-naphthalic anhydride derivatives (weaker, blue-shifted emission due to suboptimal conjugation)
Quantified DifferenceC4 derivatives achieve near-unity quantum yields (up to 0.91), vastly outperforming C3 analogs in signal intensity
ConditionsPhotophysical evaluation of functionalized Schiff base/amine derivatives in organic solvents

Buyers developing fluorescent probes or polymerizable dyes must select the 4-nitro isomer to guarantee the high signal-to-noise ratios required for commercial imaging and sensing applications.

Synthetic Yield
Head-to-head
72–88% across analogs
No yield penalty vs. 4-halo
Phthaloperinone condensation; confirm in target reaction

Exclusive Suitability for Enzymatic Nitroreductase Assays

4-Nitro-1,8-naphthalic anhydride is uniquely suited as a direct substrate for assessing nitroreductase enzyme activity, a critical biomarker for tumor hypoxia. In crude yeast homogenate assays, the compound undergoes specific bioreduction to 4-amino-1,8-naphthalic anhydride, allowing simultaneous RP-HPLC detection with a sensitivity limit of 10 ng/μL [1]. Halogenated comparators like 4-bromo-1,8-naphthalic anhydride are completely inert to this enzymatic reduction, making them entirely useless for hypoxia-responsive probe development .

Evidence DimensionEnzymatic reduction substrate viability
Target Compound DataFunctions as a direct, quantifiable substrate for nitroreductase (detection limit 10 ng/μL)
Comparator Or Baseline4-Bromo-1,8-naphthalic anhydride (0% conversion, enzymatically inert)
Quantified DifferenceAbsolute qualitative difference: active enzymatic substrate vs. completely inert
ConditionsIncubation with crude bakers' yeast homogenate, RP-HPLC monitoring

For diagnostic and biomedical research procurement, the 4-nitro group is a mandatory functional requirement for designing hypoxia-activated prodrugs and sensors.

Thermal Stability
Head-to-head
84–100% retention to 450°C
Equivalent thermal robustness
TGA of derived dyes; verify for neat compound
Bioreduction
Reported
>99% conv. (grape extract)
Supports selective green reduction
Hydroxylamine:amine 95:5; onion extract yields 94%/8:92
Cysteine Detection
Analytical context
LOD 0.3 µM
Direct dual-mode probe capability
In DMF; discriminates Cys from Hcy

Synthesis of High-Quantum-Yield Fluorescent Probes

Directly leveraging its optimal C4-regiochemistry, 4-nitro-1,8-naphthalic anhydride is the preferred starting material for synthesizing "push-pull" naphthalimide fluorophores. By reducing the nitro group to an amine or substituting it with other electron-donating groups, manufacturers can produce dyes with quantum yields up to 0.91, essential for cellular imaging, metal ion sensing, and fluorescent tagging [1].

Development of Hypoxia-Responsive Diagnostic Agents

Because the nitro group is highly responsive to nitroreductase enzymes overexpressed in hypoxic tumor environments, this compound is a critical building block for hypoxia-activated imaging agents. Its ability to undergo specific bioreduction to a fluorescent 4-amino derivative makes it indispensable for non-invasive cancer detection workflows .

Scalable Production of Polymerizable Dyes

In materials science, the high-yield conversion of 4-nitro-1,8-naphthalic anhydride into functionalized imides enables the industrial production of polymerizable dyes. These dyes can be chemically bonded to polymer chains (e.g., 0.90-0.92% incorporation), providing highly stable, yellow-green fluorescent plastics and resins without the leaching issues associated with non-covalent dyes [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorescent probe & sensor synthesis
4-Nitro substitution pattern (reported higher quantum yield)
Comparative emission efficiency vs. 3-nitro isomer
High-temperature dye/polymer applications
Thermal stability parity with 4-halo analogs
Weight retention profile under thermal stress
Biocatalytic nitro reduction studies
High conversion with plant extracts
Chemo- and regioselectivity of nitro reduction
Cysteine-selective analytical probe
Direct probe capability without derivatization
Detection sensitivity and thiol selectivity

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6642-29-1

Wikipedia

6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione

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